molecular formula C25H20FN3O4 B2751776 N-(3-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894910-96-4

N-(3-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2751776
CAS No.: 894910-96-4
M. Wt: 445.45
InChI Key: UMDGDDVKOXYBPV-UHFFFAOYSA-N
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Description

The compound N-(3-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a structurally complex molecule featuring a 1,8-naphthyridine core, a bicyclic heterocyclic system with two nitrogen atoms. Key substituents include a 4-methoxybenzoyl group at position 3, a methyl group at position 7, and a 3-fluorophenyl-acetamide side chain. The 1,8-naphthyridine scaffold is less common in pharmaceuticals compared to other heterocycles, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O4/c1-15-6-11-20-24(32)21(23(31)16-7-9-19(33-2)10-8-16)13-29(25(20)27-15)14-22(30)28-18-5-3-4-17(26)12-18/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDGDDVKOXYBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Naphthyridinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthyridinone core.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a suitable Lewis acid catalyst.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the naphthyridinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations

The 1,8-naphthyridine core distinguishes the target compound from analogs with other heterocyclic systems:

Compound Core Structure Key Substituents
Target Compound 1,8-Naphthyridine 3-(4-Methoxybenzoyl), 7-methyl, N-(3-fluorophenyl)acetamide
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole 3,4-Dichlorophenyl, 1,5-dimethyl-3-oxo-2-phenyl
4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Dihydroquinoline 7-Chloro, 6-fluoro, cyclopropyl, sulfonamidoethyl

Analysis :

  • Pyrazole-based analogs (e.g., ) exhibit conformational flexibility due to non-planar rings, while the rigid 1,8-naphthyridine may reduce entropy loss upon binding .

Substituent Effects on Physicochemical Properties

Substituents influence solubility, lipophilicity, and metabolic stability:

Compound Substituent Effects
Target Compound 3-Fluorophenyl : Enhances lipophilicity and metabolic stability vs. chlorine. 4-Methoxybenzoyl : May improve solubility via hydrogen bonding.
2-(3,4-Dichlorophenyl)-N-(...)-acetamide 3,4-Dichlorophenyl : Increases hydrophobicity and steric bulk, potentially reducing solubility.
Dihydroquinoline Derivative 6-Fluoro, 7-Chloro : Balances electronegativity and membrane permeability.

Key Findings :

  • Fluorine substituents (as in the target compound) are associated with improved metabolic stability and bioavailability compared to chlorine .
  • Methoxy groups (e.g., 4-methoxybenzoyl) can enhance solubility through polar interactions, as observed in other acetamide derivatives .

Hydrogen Bonding and Conformational Behavior

Crystal structure data from analogs highlight trends in hydrogen bonding and conformation:

Compound Hydrogen Bonding Patterns Conformational Flexibility
Target Compound Predicted: Amide N–H⋯O and C=O⋯H interactions. Restricted by rigid 1,8-naphthyridine core.
2-(3,4-Dichlorophenyl)-N-(...)-acetamide Observed: N–H⋯O dimers (R22(10) motifs). High flexibility (dihedral angles 44.5°–77.5°).

Implications :

  • The target compound’s rigid core may limit conformational diversity, favoring selective binding over promiscuity.
  • Amide groups in analogs form stable hydrogen-bonded dimers, suggesting similar intermolecular interactions in the target compound .

Comparison :

  • The target compound’s 1,8-naphthyridine core likely requires specialized heterocyclic synthesis (e.g., cyclocondensation), contrasting with simpler pyrazole or quinoline systems.

Biological Activity

N-(3-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by a naphthyridine core substituted with various functional groups. The key components include:

  • 3-Fluorophenyl group : Enhances lipophilicity and may influence receptor interactions.
  • 4-Methoxybenzoyl moiety : Potentially contributes to its biological activity through specific binding interactions.
  • Acetamide linkage : May play a role in the compound's overall stability and solubility.

Anticancer Properties

Recent studies have indicated that similar naphthyridine derivatives exhibit significant anticancer activities. For instance, compounds with structural similarities have been tested against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
HUH-7 (liver cancer)10.5
MCF-7 (breast cancer)8.0
HCT-116 (colorectal cancer)12.3

These results suggest that this compound may possess similar cytotoxic effects.

The proposed mechanism of action for naphthyridine derivatives often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example:

  • Inhibition of DNA Topoisomerases : Compounds may interfere with DNA replication and repair processes.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been observed in related compounds.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, preventing further proliferation.

Study on Antimicrobial Activity

A study conducted on structurally related compounds demonstrated their efficacy against various microbial strains. The following table summarizes the findings:

Microbial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Candida albicans16Fungicidal

These findings indicate the potential for this compound to serve as an antimicrobial agent in clinical settings.

Pharmacokinetics and Toxicology

Pharmacokinetic studies on similar compounds reveal critical data regarding absorption, distribution, metabolism, and excretion (ADME). Key observations include:

  • High Lipophilicity : Suggests good membrane permeability.
  • Metabolic Stability : Reduced degradation in liver microsomes indicates potential for longer systemic circulation.

Toxicological assessments have shown that related naphthyridine compounds exhibit low toxicity profiles at therapeutic doses.

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